Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
Description
Chemical Identity and Nomenclature
The compound is systematically named ethyl 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylate , with a molecular formula of $$ \text{C}{13}\text{H}{13}\text{NO}_{4} $$ and a molecular weight of 247.25 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 58337-16-9 |
| IUPAC Name | Ethyl 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylate |
| Common Synonyms | Ethyl 5-oxo-2-(phenylamino)-3-oxolene carboxylate; 2-Anilino-4-oxo-3-furancarboxylic acid ethyl ester |
| Molecular Structure | Furan ring fused with an aniline moiety and an ethyl ester group |
The furan core (C$$4$$H$$4$$O) is partially saturated, with a ketone at position 4 and an aniline substituent at position 2. The ethyl ester at position 3 introduces steric bulk and modulates electronic effects.
Historical Development in Heterocyclic Chemistry
The synthesis of furan-aniline hybrids emerged from foundational work in heterocyclic chemistry. Furan, first isolated in 1870 via the destructive distillation of bran, became a cornerstone for developing oxygen-containing heterocycles. Aniline, discovered in 1826, provided a versatile aromatic amine scaffold for dye and polymer chemistry.
The fusion of these systems gained traction in the late 20th century, driven by:
- Catalytic Advances : Methods like oxidative polymerization enabled furan-aniline copolymers with tunable conductivity.
- Multicomponent Reactions : Innovations such as the FuTine reaction (2023) utilized furan electrophiles to construct pyrrole-aniline hybrids.
- Biomimetic Synthesis : The 2021 discovery of furan-3(2H)-imine derivatives via 1,4-addition of aniline to α,β-unsaturated ketones highlighted furan’s role in spirocyclic systems.
These developments positioned Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate as a model for studying electronic communication between aromatic and heteroaromatic systems.
Structural Significance in Furan-Aniline Hybrid Systems
The compound’s architecture combines three critical features:
- Furan Ring Dynamics : The partially saturated furan exhibits reduced aromaticity compared to benzene, with a resonance energy of 67 kJ/mol. The ketone at C4 and ester at C3 create an electron-deficient region, while the aniline at C2 donates electrons via conjugation.
- Aniline Substitution : The phenylamino group introduces planar chirality and facilitates hydrogen bonding, as observed in crystallographic studies of analogous compounds. This substituent also enhances solubility in polar aprotic solvents.
- Stereoelectronic Effects : The ethyl ester stabilizes the enol tautomer of the furanone, enabling keto-enol equilibria that influence reactivity. This is critical in Diels-Alder reactions, where the compound acts as a dienophile.
Table 1: Key Structural Interactions
These structural attributes enable applications in:
Properties
IUPAC Name |
ethyl 2-anilino-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBFSHHCNDWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351368 | |
| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-16-9 | |
| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate is its potential as an anticancer agent. Research indicates that it exhibits anti-leukemic effects and induces apoptosis in HL-60 cells by upregulating caspase-3 and Bax proteins. This mechanism also involves increased intracellular calcium levels and reactive oxygen species (ROS), contributing to its efficacy against cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of furoquinolone, including this compound, possess significant antibacterial and antifungal properties. This makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It has shown promise in reducing inflammation in various models, making it relevant for treating inflammatory diseases .
Data Tables
| Application | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HL-60 cells | |
| Antimicrobial | Effective against multiple pathogens | |
| Anti-inflammatory | Reduces inflammation |
Case Studies
- Anticancer Research
- Antimicrobial Testing
- Inflammation Model
Mechanism of Action
The mechanism of action of ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate involves its interaction with cellular pathways that regulate apoptosis. The compound has been shown to activate caspase-3, upregulate Bax, and downregulate Bcl-2, leading to increased intracellular calcium levels and reactive oxygen species production . These molecular events result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
- Ethyl 2-(butylamino)-4-hydroxy-4,5-dihydro-3-furancarboxylate
- Ethyl 2-(tert-butylamino)-4-hydroxy-4,5-dihydro-3-furancarboxylate
Comparison: Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate is unique due to its specific aniline moiety, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities, such as anti-cancer properties, which may not be as pronounced in its analogs .
Biological Activity
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate (compound 131) is a compound of significant interest due to its diverse biological activities, particularly in the field of oncology. This article explores the compound's properties, mechanisms of action, and potential therapeutic applications based on a thorough review of recent research findings.
- Chemical Name : this compound
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- CAS Number : 58337-16-9
Research has demonstrated that this compound exhibits anti-tumor activity , particularly against human promyelocytic leukemia (HL-60) cells. The compound induces apoptosis through several key mechanisms:
- Caspase Activation : Compound 131 activates caspase-3, a critical enzyme in the apoptotic pathway, leading to programmed cell death.
- Bax and Bcl-2 Regulation : It upregulates pro-apoptotic protein Bax while downregulating anti-apoptotic protein Bcl-2, shifting the balance towards apoptosis.
- Intracellular Calcium and ROS Production : The compound increases intracellular calcium levels and reactive oxygen species (ROS), contributing to mitochondrial dysfunction and apoptosis.
- Mitochondrial Membrane Potential : A decrease in mitochondrial membrane potential is observed, which is a hallmark of early apoptosis.
Anti-Leukemic Effects
A study published in Oncology Letters examined the biological effects of compound 131 on HL-60 cells. The findings indicated that at a concentration of 23.5 µM, the compound significantly inhibited cell proliferation and induced apoptosis in a concentration-dependent manner .
| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity | Bax/Bcl-2 Ratio |
|---|---|---|---|
| 0 | 100 | Baseline | Baseline |
| 5 | 85 | Slight increase | Neutral |
| 25 | 50 | Significant increase | Increased Bax |
| 50 | 25 | High increase | High Bax/Low Bcl-2 |
Other Biological Activities
In addition to its anti-leukemic properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Derivatives of furoquinolone, including this compound, exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory capabilities, which may contribute to its overall therapeutic profile.
Case Studies
- Acute Promyelocytic Leukemia (APL) : In a controlled study involving HL-60 cells, treatment with compound 131 resulted in significant apoptosis characterized by increased caspase activity and altered mitochondrial dynamics .
- Cervical Cancer Models : Further investigations revealed that compound 131 also induced apoptosis in cervical cancer cell lines (CaSki), suggesting broader applicability in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclocondensation reactions involving ethyl acetoacetate derivatives and aniline-containing reagents. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalyst use (e.g., acetic acid or piperidine). Post-synthesis purification often involves recrystallization from ethanol or column chromatography. Yield optimization requires careful control of stoichiometry and reaction time .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- Methodology :
- NMR : and NMR confirm substituent positions and hydrogen bonding (e.g., anilino NH proton at δ 10–12 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, with bond angles (e.g., C3–C4–O2 = 114.33°) and torsion angles providing insights into molecular conformation .
- IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm) and NH groups (3200–3400 cm) validate functional groups .
Q. How is the solubility profile determined, and what implications does it have for biological assays?
- Methodology : Solubility in aqueous buffers (e.g., pH 7.4) is measured via shake-flask or HPLC methods. Reported solubility (>32.9 µg/mL) informs solvent selection for in vitro assays (e.g., antimicrobial testing in DMSO/PBS mixtures). Low solubility may necessitate derivatization (e.g., ester-to-acid conversion) for improved bioavailability.
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., anti-proliferative vs. antimicrobial effects) be resolved through structural optimization?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with modified substituents (e.g., methoxy or halogen groups on the aniline ring). Computational docking (e.g., AutoDock) identifies binding interactions with targets like topoisomerases or microbial enzymes. For example, replacing the ethyl ester with a carboxylate group enhances solubility and alters bioactivity .
Q. What challenges arise in refining the crystal structure using SHELX, particularly with twinned or low-resolution data?
- Methodology : SHELXL handles twinned data via HKLF 5 format input and BASF parameter refinement. For low-resolution data (<1.0 Å), restraints on bond lengths/angles (e.g., DFIX commands) improve model stability. Advanced features like TWIN and HERR refine pseudo-merohedral twinning, critical for accurately resolving the dihydrofuran ring conformation .
Q. How do crystallographic studies inform the compound’s stereoelectronic properties and reactivity?
- Methodology : Electron density maps (e.g., ) reveal charge distribution, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., NH···O hydrogen bonds). Dihedral angles (e.g., C3–C4–O2–C1 = −174.22°) indicate planarity of the furanone ring, influencing π-π stacking in solid-state packing .
Q. What strategies mitigate synthetic byproducts during large-scale preparation?
- Methodology : Byproducts like dimerized intermediates are minimized via slow reagent addition and inert atmosphere conditions. HPLC-MS monitors reaction progress, while green chemistry approaches (e.g., microwave-assisted synthesis) reduce side reactions. Recrystallization with mixed solvents (hexane/ethyl acetate) isolates the pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
